N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 1,2,3-triazole core substituted with:
- A 5-methyl group at position 3.
- A carboxamide moiety at position 4, linked to an N-(5-chloro-2-methylphenyl) group.
- A 3-(methylsulfanyl)phenyl substituent at position 1.
This compound’s structural framework aligns with agrochemical and pharmaceutical triazole derivatives, which often exhibit fungicidal or antimicrobial properties .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-7-8-13(19)9-16(11)20-18(24)17-12(2)23(22-21-17)14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKHZWWLAVWPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyrazole vs. Triazole Derivatives
- : Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p ) share a pyrazole core instead of triazole. Pyrazoles are less aromatic and may exhibit reduced metabolic stability compared to triazoles. For example, 3a (a pyrazole derivative) shows a melting point of 133–135°C and a yield of 68%, comparable to triazole analogs .
- Triazole Advantage : The triazole ring’s higher aromaticity and ability to participate in hydrogen bonding (via N–H groups) may improve target binding in biological systems .
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Selected Analogs
- Substituent Impact: Chloro Groups: Increase molecular weight and polarity (e.g., 3b with Cl at phenyl: mp 171–172°C vs. 3a at 133–135°C) . Methylsulfanyl vs. Cyanopyrazolyl (): Introduces electron-withdrawing effects, possibly stabilizing the carboxamide moiety.
Biological Activity
The compound N-(5-chloro-2-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Triazole derivatives are known for their potential as anticancer agents. Research has shown that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that it has an IC50 value in the low micromolar range against several tumor types.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.2 | Induction of apoptosis and cell cycle arrest |
| A549 | 3.5 | Inhibition of proliferation |
| Hep-2 | 3.25 | Cytotoxicity via mitochondrial pathways |
| NCI-H460 | 2.5 | Inhibition of VEGF-induced proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with key cellular targets:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-angiogenic Effects : The compound inhibits angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the therapeutic potential of triazole derivatives. Modifications in the chemical structure can significantly influence biological activity.
Key Structural Features
- Triazole Ring : Essential for anticancer activity; variations can enhance potency.
- Chloro and Methyl Substituents : Influence lipophilicity and receptor binding affinity.
- Carboxamide Group : Enhances solubility and bioavailability.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Addition of chloro group | Increased potency |
| Methyl substitution at position 5 | Enhanced selectivity for cancer cells |
| Variation in alkyl chains | Altered pharmacokinetics |
Study 1: Efficacy Against Lung Cancer
A recent study evaluated the efficacy of this compound against non-small cell lung cancer (NSCLC) models. Results demonstrated a significant reduction in tumor volume compared to control groups.
Study 2: Combination Therapy
Another investigation explored the use of this compound in combination with standard chemotherapy agents. The combination therapy showed synergistic effects, resulting in enhanced cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
